Pyrrobutamine Hydrochloride is a chemical compound classified primarily as an antihistamine and anticholinergic agent. It belongs to the class of organic compounds known as stilbenes, characterized by a 1,2-diphenylethylene moiety. The compound is recognized for its potential therapeutic applications, particularly in treating allergic conditions such as hay fever and urticaria. Pyrrobutamine Hydrochloride is also noted for its inverse agonist activity at the H1 histamine receptor, which plays a significant role in its pharmacological effects .
Pyrrobutamine Hydrochloride can be identified by its chemical formula and has a molecular weight of approximately 311.85 g/mol. The compound's IUPAC name is 1-[(2E)-4-(4-chlorophenyl)-3-phenylbut-2-en-1-yl]pyrrolidine, and it is associated with the CAS number 91-82-7. It falls under the classification of H1-receptor antihistamines and alkylamine antihistamines, which are used for systemic applications in treating allergies .
The synthesis of Pyrrobutamine Hydrochloride involves several key steps:
This multi-step synthesis highlights the complexity involved in producing this compound, emphasizing the importance of controlling reaction conditions to achieve the desired product.
The molecular structure of Pyrrobutamine Hydrochloride can be represented by its structural formula and various identifiers:
The structure features a pyrrolidine ring connected to a phenylbutene moiety, indicating potential interactions with biological receptors due to its spatial configuration .
Pyrrobutamine Hydrochloride participates in several chemical reactions typical for antihistamines:
Pyrrobutamine Hydrochloride functions primarily through competitive inhibition at the H1 histamine receptors. Upon binding to these receptors, it exerts an inverse agonistic effect, leading to a reduction in histamine-induced physiological responses. This action results in alleviation of allergy symptoms such as itching, swelling, and redness associated with allergic reactions .
The physical and chemical properties of Pyrrobutamine Hydrochloride include:
Property | Value |
---|---|
Molecular Weight | 311.85 g/mol |
Chemical Formula | |
Water Solubility | 0.00171 mg/mL |
Log P (Partition Coefficient) | 5.35 |
pKa (Strongest Basic) | 8.91 |
Polar Surface Area | 3.24 Ų |
Number of Rings | 3 |
These properties indicate that Pyrrobutamine Hydrochloride is relatively hydrophobic, which may affect its absorption and distribution in biological systems .
Pyrrobutamine Hydrochloride is primarily utilized in medical settings for:
Its role as an antihistamine makes it valuable in therapeutic regimens aimed at managing allergic responses and related conditions .
Pyrrobutamine hydrochloride is a synthetic organic compound classified as a first-generation antihistamine. Its systematic chemical name is 1-[4-(4-chlorophenyl)-3-phenylbut-2-en-1-yl]pyrrolidine hydrochloride, reflecting its molecular architecture featuring a pyrrolidine moiety attached to a chlorinated stilbene backbone [5] [10]. The compound is commonly designated by its pharmacopeial name Pyrrobutamine Hydrochloride, with historical trade names including Pyronil [10].
Molecular Formula and Weight: The free base molecular formula is C₂₀H₂₂ClN, yielding a molecular weight of 311.85 g/mol. As a hydrochloride salt, it adopts the formula C₂₀H₂₂ClN•HCl, with a molecular weight of 348.30 g/mol [3] [5]. Discrepancies in reported formulae (e.g., C₁₂H₁₈ClNO₆ in PubChem) likely reflect data entry errors or confusion with solvated forms [1].
Structural Characteristics: The compound contains an E/Z-configurable double bond in the butenyl linker, imparting stereoisomerism. X-ray crystallography confirms a crystalline solid state with a melting point of 48-49°C for the free base [10]. The hydrochloride salt appears as a white to off-white solid, soluble in chlorinated solvents (dichloromethane, chloroform) and DMSO, with limited water solubility (271.3 mg/L at 37.5°C) [6] [10].
Identifiers:
Table 1: Nomenclature and Chemical Identifiers of Pyrrobutamine Hydrochloride
Category | Identifier |
---|---|
Systematic IUPAC Name | 1-[4-(4-Chlorophenyl)-3-phenylbut-2-en-1-yl]pyrrolidine hydrochloride |
Molecular Formula (Salt) | C₂₀H₂₂ClN•HCl (C₂₀H₂₃Cl₂N) |
Molecular Weight | 348.30 g/mol (salt) / 311.85 g/mol (free base) |
CAS Registry (Free Base) | 91-82-7 |
CAS Registry (Hydrochloride) | Not fully standardized (PubChem CID:139024743) |
UNII | VE6KP18S8X |
ATC Codes | R06AX08 (Pyrrobutamine); R06AX58 (Combinations) |
Key Synonyms | Pyronil; 1-[γ-(p-Chlorobenzyl)cinnamyl]pyrrolidine HCl; Pyrrobutamine HCl |
Pyrrobutamine emerged during the intensive research phase on synthetic antihistamines in the mid-20th century. Key pharmacological characterization was published in 1953 by Mothersill, Mills, Lee, Anderson, and Harris in the Annals of Allergy . Their seminal work, "Chemical and pharmacological characteristics of the antihistaminic compound, pyrrobutamine," detailed its synthesis and established its efficacy in antagonizing histamine-induced physiological responses in animal models. This positioned pyrrobutamine within the expanding therapeutic arsenal against allergic conditions developed during the 1940s-1950s [9].
Unlike some contemporary antihistamines (e.g., diphenhydramine), pyrrobutamine did not achieve widespread or sustained clinical adoption. Its development trajectory reflects the pharmaceutical landscape of the era, where first-generation compounds were often marketed without the extensive efficacy and safety profiling required today [4]. Patent documentation and precise synthesis pathways remain less publicly accessible than for later-generation agents, suggesting its commercial lifespan was limited [9] [10].
Pyrrobutamine belongs to the first-generation H₁ antihistamines, characterized by their ability to cross the blood-brain barrier and exhibit central nervous system (CNS) effects, including sedation. Chemically, it falls under the piperidine-derived subclass, sharing structural motifs with agents like azatadine and cyproheptadine [4] [8]. Its core mechanism involves acting as an inverse agonist at the histamine H₁ receptor. This stabilizes the inactive conformation of the G-protein-coupled receptor, counteracting histamine-driven Gq signaling pathways that mediate vascular permeability, smooth muscle contraction, pruritus, and allergic inflammation [4] [8].
Concomitant with its H₁ antagonism, pyrrobutamine exhibits significant anticholinergic activity due to structural homology (~45%) between histamine H₁ and muscarinic acetylcholine receptors [4]. This dual pharmacodynamic profile is typical of first-generation alkylamine, ethanolamine, ethylenediamine, and piperidine antihistamines. While contributing to side effects like dry mouth or constipation, this property also underpins its historical use in conditions where anticholinergic effects were deemed beneficial [8].
Structurally, pyrrobutamine incorporates two pharmacophores critical for its activity:
Table 2: Structural and Pharmacological Classification of Pyrrobutamine Hydrochloride
Classification Parameter | Characterization |
---|---|
Therapeutic Category | First-generation H₁ receptor antihistamine |
Chemical Subclass | Piperidine-related (Pyrrolidine-containing) |
Primary Mechanism | Inverse agonism at Histamine H₁ receptors |
Secondary Mechanisms | Competitive antagonism at Muscarinic (M₁-M₅) acetylcholine receptors |
Key Structural Motifs | • Pyrrolidine ring (H-bond acceptor/donor, basic center) • p-Chlorophenyl group (hydrophobic anchor) • Stilbene-like diaryl system • E/Z-configurable alkenyl linker |
Representative Analogues | Tripolidine, Azatadine, Cyproheptadine |
SMILES (Free Base) | ClC1=CC=C(CC(=CCN2CCCC2)C3=CC=CC=C3)C=C1 |
InChI Key (Free Base) | WDYYVNNRTDZKAZ-UHFFFAOYSA-N |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0